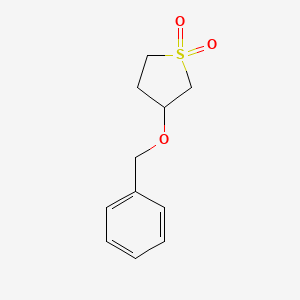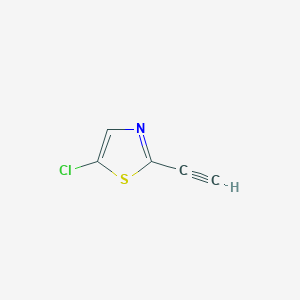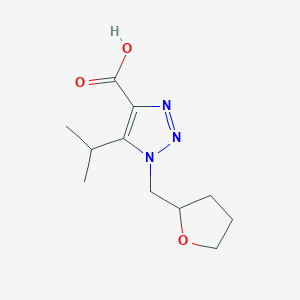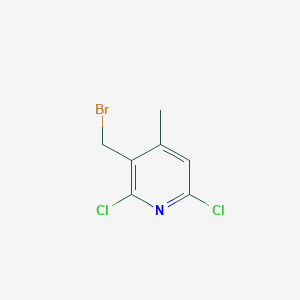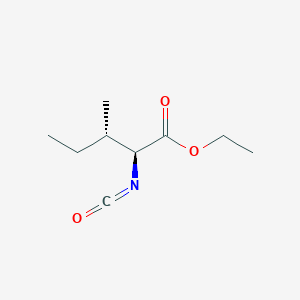
(S)-1-(1H-Imidazol-2-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(1H-Imidazol-2-yl)ethan-1-ol is a chiral compound containing an imidazole ring and an ethanol group. This compound is of significant interest in various fields due to its unique chemical structure and properties. The presence of the imidazole ring makes it a versatile molecule in both synthetic and biological chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(1H-Imidazol-2-yl)ethan-1-ol typically involves the use of chiral catalysts to ensure the production of the (S)-enantiomer. One common method involves the reduction of the corresponding imidazole ketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of biocatalysts or enzymes to achieve high enantioselectivity. This method is preferred due to its efficiency and environmentally friendly nature. The process typically involves the fermentation of specific microorganisms that can produce the desired compound in high yields.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(1H-Imidazol-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The imidazole ring can be reduced under specific conditions to form saturated imidazole derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for hydroxyl group substitution.
Major Products
Oxidation: Imidazole-2-carboxylic acid.
Reduction: Saturated imidazole derivatives.
Substitution: Various imidazole derivatives with different functional groups.
Aplicaciones Científicas De Investigación
(S)-1-(1H-Imidazol-2-yl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of fungal infections due to its imidazole ring.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Comparación Con Compuestos Similares
Similar Compounds
1-(1H-Imidazol-2-yl)ethan-1-ol: The racemic mixture of the compound.
2-(1H-Imidazol-2-yl)ethanol: A positional isomer with the hydroxyl group on the second carbon.
1-(1H-Imidazol-4-yl)ethan-1-ol: Another positional isomer with the imidazole ring substituted at the fourth position.
Uniqueness
(S)-1-(1H-Imidazol-2-yl)ethan-1-ol is unique due to its chiral nature, which can result in different biological activities compared to its racemic or positional isomers. The specific (S)-enantiomer may exhibit higher selectivity and potency in its interactions with biological targets, making it a valuable compound in medicinal chemistry.
Propiedades
Fórmula molecular |
C5H8N2O |
|---|---|
Peso molecular |
112.13 g/mol |
Nombre IUPAC |
(1S)-1-(1H-imidazol-2-yl)ethanol |
InChI |
InChI=1S/C5H8N2O/c1-4(8)5-6-2-3-7-5/h2-4,8H,1H3,(H,6,7)/t4-/m0/s1 |
Clave InChI |
SQFWQHCKCDSOJK-BYPYZUCNSA-N |
SMILES isomérico |
C[C@@H](C1=NC=CN1)O |
SMILES canónico |
CC(C1=NC=CN1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



 ketone](/img/structure/B13618087.png)
![[(4-Chlorophenyl)methyl][2-(dimethylamino)ethyl]aminedihydrochloride](/img/structure/B13618098.png)

